2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
The synthesis of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, suggesting its use in developing new therapeutic agents.
Industry: It can be used in the production of dyes and pigments due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing damage to cancer cells and preventing their proliferation .
Comparison with Similar Compounds
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Bromobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 2-Bromobenzaldehyde N-(2-chlorophenyl)thiosemicarbazone These compounds share similar chemical structures but differ in the position of the chlorine atom on the phenyl ring. The unique positioning of the chlorine atom in this compound may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
767310-24-7 |
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Molecular Formula |
C14H11BrClN3S |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[(E)-(2-bromophenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11BrClN3S/c15-13-7-2-1-4-10(13)9-17-19-14(20)18-12-6-3-5-11(16)8-12/h1-9H,(H2,18,19,20)/b17-9+ |
InChI Key |
LVZGXAIVMNHHAK-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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